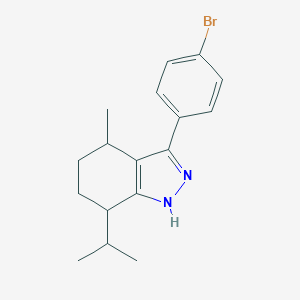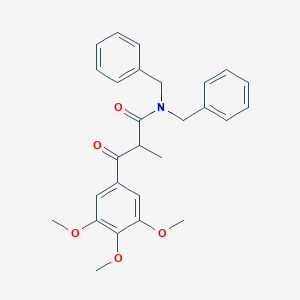![molecular formula C17H18N2O2S B493834 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B493834.png)
2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol is a chemical compound with the molecular formula C17H18N2O2S and a molecular weight of 314.4 g/mol This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings
Méthodes De Préparation
The synthesis of 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol typically involves the reaction of 2-mercaptobenzimidazole with 2-phenoxyethyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzimidazole attacks the electrophilic carbon of the 2-phenoxyethyl bromide, resulting in the formation of the sulfanyl linkage . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Analyse Des Réactions Chimiques
2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophilic reagents (e.g., nitric acid for nitration).
Applications De Recherche Scientifique
2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The phenoxyethyl and sulfanyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparaison Avec Des Composés Similaires
2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol can be compared with other similar compounds, such as:
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole: This compound lacks the ethanol group, which may affect its solubility and biological activity.
1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole: The presence of a methyl group on the phenoxyethyl moiety can influence the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H18N2O2S |
|---|---|
Poids moléculaire |
314.4g/mol |
Nom IUPAC |
2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C17H18N2O2S/c20-11-10-19-16-9-5-4-8-15(16)18-17(19)22-13-12-21-14-6-2-1-3-7-14/h1-9,20H,10-13H2 |
Clé InChI |
DQSQKBSJPYSTNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
SMILES canonique |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-isopropyl-2-[1-(4-isopropyl-7-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)-1-methylethyl]-7-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B493751.png)

![1-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B493753.png)

![7-isopropyl-1-[(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493756.png)
![1-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493758.png)





![1-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methylphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493772.png)


